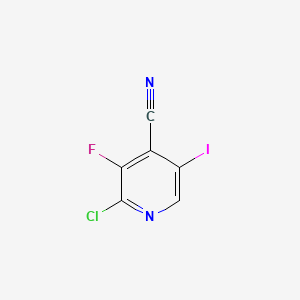
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile
描述
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is an organic compound with the molecular formula C6HClFIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of halogen atoms (chlorine, fluorine, and iodine) and a nitrile group attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C6HClFIN2 |
|---|---|
分子量 |
282.44 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6HClFIN2/c7-6-5(8)3(1-10)4(9)2-11-6/h2H |
InChI 键 |
HAEUHESADIPDNH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Cl)F)C#N)I |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of iodine and a suitable solvent, with purification achieved through crystallization or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Reacting 2-chloro-3-fluoropyridine with iodine.
- Purifying the product through crystallization.
- Introducing the nitrile group via a suitable reagent.
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or palladium catalysts can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .
科学研究应用
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be involved in the synthesis of drugs or drug intermediates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile exerts its effects depends on its specific application. In general, the presence of multiple halogen atoms and a nitrile group can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors in biological systems, affecting cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoro-3-iodopyridine: Similar structure but lacks the nitrile group.
2-Chloro-3-fluoro-4-iodopyridine: Differently positioned halogen atoms.
2-Chloro-4-iodopyridine-3-carbonitrile: Similar but with different halogen arrangement.
Uniqueness
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is unique due to its specific combination of halogen atoms and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


